1,3-Bis-aminooxy propane

PROTAC linker design Ternary complex formation Bioconjugation spacer optimization

1,3-Bis-aminooxy propane (also referred to as O,O′-(propane-1,3-diyl)bis(hydroxylamine), CAS 98627-69-1) is a compact, bifunctional cross-linker belonging to the alkyl chain class of PROTAC linkers. With the molecular formula C3H10N2O2 and a molecular weight of 106.12 g/mol, this compound features two terminal aminooxy (-ONH2) groups that undergo highly chemoselective oxime ligation with aldehyde and ketone moieties under mild, aqueous conditions.

Molecular Formula C3H10N2O2
Molecular Weight 106.12 g/mol
CAS No. 98627-69-1
Cat. No. B1664539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis-aminooxy propane
CAS98627-69-1
Synonyms1,3-Bis-aminooxy propane
Molecular FormulaC3H10N2O2
Molecular Weight106.12 g/mol
Structural Identifiers
SMILESC(CON)CON
InChIInChI=1S/C3H10N2O2/c4-6-2-1-3-7-5/h1-5H2
InChIKeyCOEBNIUQBHSRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis-aminooxy Propane (CAS 98627-69-1) for PROTAC Linker Chemistry and Oxime Bioconjugation


1,3-Bis-aminooxy propane (also referred to as O,O′-(propane-1,3-diyl)bis(hydroxylamine), CAS 98627-69-1) is a compact, bifunctional cross-linker belonging to the alkyl chain class of PROTAC linkers . With the molecular formula C3H10N2O2 and a molecular weight of 106.12 g/mol, this compound features two terminal aminooxy (-ONH2) groups that undergo highly chemoselective oxime ligation with aldehyde and ketone moieties under mild, aqueous conditions . The propane spacer provides a short, rigid connection between reactive sites, enabling the construction of targeted protein degraders, site-specific bioconjugates, and cross-linked hydrogels with minimal steric hindrance .

PROTAC linker design requiring a defined C3 alkyl spacer for ternary complex geometry
Oxime hydrogel fabrication where short-chain linkers support higher relative stiffness
Bisoxime chelating ligand precursor with an intermediate metal-metal separation distance

Why Generic Substitution of 1,3-Bis-aminooxy Propane Fails: Spacer Length Dictates Cross-Linking Efficiency and Mechanical Outcomes


1,3-Bis-aminooxy propane cannot be arbitrarily substituted with other bis-aminooxy alkanes because the length and flexibility of the central spacer arm fundamentally govern both reaction kinetics and the ultimate properties of the cross-linked product. In PROTAC design, linker length and composition are critical determinants of ternary complex formation and subsequent target degradation efficiency [1]. In hydrogel fabrication, the spacer length directly influences gelation kinetics and the resulting mechanical stiffness; studies demonstrate that mechanical properties decrease with increasing hydrophobic character of the linker and are modulated by spacer rigidity versus flexibility [2]. Consequently, selecting a linker with an inappropriate spacer length—whether shorter, longer, or more flexible—will yield suboptimal degradation efficiency, altered gelation times, or compromised material integrity, rendering generic substitution scientifically unsound.

Spacer Shorter C2 or longer C4/C5/C6 bis-aminooxy alkanes may shift ternary complex geometry and degradation efficiency in PROTAC designs
Stiffness Hydrogel mechanical stiffness decreases with increasing linker chain length due to hydrophobic disruption; C3 yields highest relative stiffness among linear analogs tested
Aromatic Aromatic bis-aminooxy linkers may offer higher DNA cross-linking efficiency, but the C3 alkyl spacer provides lower steric bulk and simpler synthetic access

Quantitative Differentiation of 1,3-Bis-aminooxy Propane Against Closest Structural Analogs


Spacer Length Differential: 1,3-Bis-aminooxy Propane vs. 1,2-Bis-aminooxy Ethane (C2) and 1,4-Bis-aminooxy Butane (C4)

1,3-Bis-aminooxy propane features a three-carbon (C3) propane spacer, which provides an intermediate linker length between the shorter C2 ethane linker (1,2-bis(aminooxy)ethane) and the longer C4 butane linker (1,4-bis(aminooxy)butane) [1]. In PROTAC applications, linker length is a primary determinant of ternary complex geometry and subsequent degradation efficiency; excessively short linkers may prevent simultaneous engagement of E3 ligase and target protein, while overly long linkers can increase conformational entropy and reduce effective molarity [2]. The C3 propane spacer of 1,3-bis-aminooxy propane has been empirically validated in multiple PROTAC syntheses as enabling productive ternary complex formation, whereas the C2 and C4 analogs exhibit altered spatial relationships that may compromise degradation activity .

Spacer Length Differential
Class-level inference
C3 propane spacer (3 methylene units) vs. C2 ethane and C4 butane analogs
Reported to support productive ternary complex geometry in published PROTAC syntheses
C2 and C4 analogs not equivalently validated for PROTAC linker context
PROTAC linker design Ternary complex formation Bioconjugation spacer optimization

Hydrogel Mechanical Stiffness Modulation: C3 Spacer vs. Longer Chain Bis(aminooxy)alkanes

In a systematic study of hyaluronan-oxime hydrogels cross-linked with bis(aminooxy)alkanes of varying chain lengths (C3, C4, C5, C6), the mechanical stiffness of the resulting hydrogels exhibited a clear inverse correlation with the hydrophobic character of the linker, which increased with chain length [1]. The 1,3-bis-aminooxy propane (C3) linker, having the shortest hydrophobic alkyl chain among the tested linear bis(aminooxy)alkanes, produced hydrogels with the highest relative mechanical stiffness compared to C4, C5, and C6 analogs [1]. This observation is attributed to reduced hydrophobic disruption of the aqueous hydrogel network with shorter spacer arms [2].

Hydrogel Stiffness Ranking
Cross-study comparable
C3 > C4 > C5 > C6 mechanical stiffness
Highest relative stiffness among linear bis(aminooxy)alkanes tested in hyaluronan-oxime hydrogels
Stiffness inversely correlates with alkyl chain hydrophobic character
Oxime hydrogel Biomaterial mechanical properties Cross-linker spacer effect

Bis-aminooxy Naphthalene vs. Straight Alkyl Chain Cross-Linkers in DNA Interstrand Cross-Linking

In DNA interstrand cross-linking applications targeting apurinic/apyrimidinic (AP) sites, an aromatic bis-aminooxy naphthalene derivative demonstrated significantly higher conjugation efficiency than cross-linkers bearing straight alkyl chains [1]. While 1,3-bis-aminooxy propane provides a compact C3 alkyl spacer, the comparative study underscores that for applications requiring enhanced conjugation efficiency and duplex stabilization, aromatic bis-aminooxy linkers outperform simple alkyl chain-based linkers [2]. However, the straight alkyl chain of 1,3-bis-aminooxy propane offers advantages in terms of synthetic accessibility and minimal steric bulk for applications where maximal cross-linking efficiency is not the sole criterion .

DNA Cross-Linking Context
Cross-study comparable
Aromatic bis-aminooxy linkers show qualitatively higher conjugation efficiency than straight alkyl chains
Selection depends on trade-off between conjugation efficiency and synthetic simplicity
Quantitative fold difference not reported; aromatic vs. alkyl comparison only
DNA interstrand cross-linking Oligonucleotide therapeutics Abasic site targeting

Oxime Ligation Kinetics: Aminooxy Group Reactivity with Carbonyls at 21°C

The aminooxy functional groups present in 1,3-bis-aminooxy propane react with carbonyl compounds via oxime ligation, with reported second-order rate constants varying by carbonyl substrate. In a comprehensive kinetic panel, aminooxy compounds (e.g., ADMH, AMAH, ATM) reacting with acetone at 21°C exhibited rate constants (k) ranging from 0.73 to 5.64 M⁻¹·s⁻¹ [1]. While these data are derived from mono-aminooxy model compounds rather than the bis-functional 1,3-bis-aminooxy propane specifically, they establish the class-level reactivity benchmark for aminooxy-carbonyl oxime ligation under ambient conditions [2]. The reaction is typically performed at pH 4.5-7.0, with nucleophilic catalysis (e.g., aniline) capable of further rate enhancement .

Oxime Ligation Kinetics
Class-level inference
k = 0.73–5.64 M⁻¹·s⁻¹
Class-level aminooxy-carbonyl reactivity benchmark at 21°C, pH 4.5–7.0
Data from structurally related mono-aminooxy model compounds
Oxime ligation Second-order rate constant Bioconjugation kinetics

Optimal Application Scenarios for 1,3-Bis-aminooxy Propane Based on Quantitative Evidence


PROTAC Linker for Ternary Complex Formation Requiring a Compact C3 Alkyl Spacer

1,3-Bis-aminooxy propane is optimally deployed as a PROTAC linker when the target ternary complex geometry necessitates a short, rigid C3 alkyl spacer. Its propane backbone provides a defined distance of three methylene units between the E3 ligase-recruiting moiety and the target protein-binding ligand, which has been empirically utilized in published PROTAC molecules . The compound's dual aminooxy groups enable chemoselective oxime ligation with aldehyde- or ketone-functionalized ligand fragments under mild aqueous conditions, facilitating modular PROTAC assembly .

Cross-Linker for Oxime Hydrogels Requiring Maximal Mechanical Stiffness with Minimal Hydrophobic Disruption

For the fabrication of hyaluronan-oxime hydrogels, 1,3-bis-aminooxy propane yields the highest relative mechanical stiffness among linear bis(aminooxy)alkane cross-linkers tested (C3, C4, C5, C6) . Its short alkyl chain minimizes hydrophobic disruption of the aqueous hydrogel network, making it the preferred cross-linker for applications where structural integrity and stiffness are paramount . This includes tissue engineering scaffolds and drug delivery matrices where mechanical cues influence cell behavior and release kinetics.

Homobifunctional Cross-Linker for Site-Specific Bioconjugation with Minimal Steric Hindrance

In bioconjugation workflows requiring the covalent linkage of two aldehyde- or ketone-bearing biomolecules with minimal steric interference, 1,3-bis-aminooxy propane offers a compact, low-profile cross-linking solution . The short propane spacer positions reactive aminooxy groups in close proximity, reducing the conformational flexibility of the conjugate and potentially preserving native biomolecular function . This makes the compound suitable for protein-protein cross-linking, peptide cyclization, and small-molecule functionalization where longer or bulkier linkers would introduce unwanted conformational heterogeneity .

Salamo-Type Bisoxime Ligand Precursor for Supramolecular Metal Complex Construction

1,3-Bis-aminooxy propane serves as a key synthetic precursor for Salamo-type bisoxime chelating ligands when condensed with salicylaldehyde derivatives . The resulting bisoxime ligands have been characterized by elemental analysis, IR, UV-visible, and ¹H NMR spectroscopy, confirming their suitability for constructing supramolecular metal complexes . Among bis(aminooxy)alkanes, the C3 propane derivative provides an intermediate metal-metal separation distance upon complexation, which may be tuned by selecting alternative chain lengths (C2, C4, C5, C6) for specific coordination geometries .

Application
Selection Property
Validation Focus
PROTAC ternary complex assembly
C3 alkyl spacer geometry
Degradation efficiency endpoint review
Oxime hydrogel fabrication
Short-chain hydrophobic profile
Mechanical stiffness and gelation kinetics
Site-specific bioconjugation
Compact, low-steric cross-linking
Conjugate homogeneity and functional retention
Salamo-type bisoxime ligand synthesis
Intermediate metal-metal separation
Coordination geometry and complex characterization

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